methyl 2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Overview
Description
Methyl 2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C13H17NO3S and its molecular weight is 267.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.09291458 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Methyl 5-acetylamino-6,7-dihydro-9,10,11-trimethoxy-5H-dibenzo[a,c] cycloheptene-3-carboxylate, structurally related to the chemical , has been analyzed for its crystal structure. The seven-membered ring exhibits a boat conformation, similar to the orientations observed in colchicine crystals. This analysis provides insights into molecular conformations and intermolecular interactions, which are crucial for understanding the compound's potential applications in medicinal chemistry and material sciences (Mackay, Lacey, & Burden, 1989).
Synthesis and Modification
The chemical has been involved in studies focusing on the synthesis and modification of aromatic and heteroaromatic compounds. These modifications often involve reactions with electron-acceptor substituents, which is a key process in the development of various organic compounds for pharmaceutical and agrochemical applications (Gol'dfarb, Yakubov, & Belen’kii, 1986).
Antimicrobial Activity
Compounds structurally similar to the chemical have been evaluated for their in-vitro antimicrobial activities. The studies indicate that certain derivatives exhibit significant antimicrobial properties, which could be explored further for the development of new antibiotics or antifungal agents (Mabkhot et al., 2015).
Genotoxic and Carcinogenic Potentials
Research has been conducted to assess the genotoxic and carcinogenic potentials of thiophene derivatives, which are structurally related to the compound . These studies are crucial for understanding the safety profile of these compounds when used in pharmaceuticals, agrochemicals, or dyestuffs (Lepailleur et al., 2014).
Synthetic Applications in Organic Chemistry
The compound and its derivatives have been used in the synthesis of various organic compounds, such as thienopyrimidines, which have shown potential antiulcer and antiallergic effects. This highlights the versatility of the compound in organic synthesis and pharmaceutical applications (Briel, Maschke, & Wagner, 1992).
Antibacterial and Antifungal Properties
Several studies have synthesized and evaluated the antibacterial and antifungal properties of compounds structurally similar to methyl 2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate. These compounds have shown promising results against various pathogenic strains, suggesting potential applications in the development of new antimicrobial agents (Altundas et al., 2010).
Properties
IUPAC Name |
methyl 2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-8(15)14-12-11(13(16)17-2)9-6-4-3-5-7-10(9)18-12/h3-7H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMLFZCLJHMPLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.